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Compound of Interest

Compound Name:
4-[3-(1H-Imidazol-1-

yl)propyl]aniline

CAS No.: 61292-88-4

Cat. No.: B8655443

Get Quote

Strategic Importance in Drug Discovery
Imidazole-functionalized anilines represent a privileged scaffold in medicinal chemistry,

particularly in the design of Type II kinase inhibitors. The structural duality of this intermediate—

combining the nucleophilic, hydrogen-bond-donating capability of the aniline (

) with the basic, hydrogen-bond-accepting nature of the imidazole (

)—allows for precise modulation of pharmacokinetics and target binding.[1]

Key Mechanistic Advantages:

"Gatekeeper" Interaction: In kinase inhibitors like Nilotinib, the imidazole moiety forms critical

hydrogen bonds with the Glu-Lys salt bridge or the DFG-motif (Asp-Phe-Gly) in the ATP-

binding pocket, locking the kinase in an inactive conformation.[1]

Solubility Modulation: The imidazole nitrogen provides a protonation site at physiological pH,

significantly enhancing the aqueous solubility of otherwise lipophilic drug candidates.
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Electronic Tuning: The

-linked imidazole acts as a weak electron-withdrawing group via induction (

) but can donate electron density via resonance (

), allowing fine-tuning of the aniline's nucleophilicity for subsequent coupling reactions.[1]

Synthetic Architectures
The construction of imidazole-functionalized anilines generally follows two distinct logical

pathways: Nucleophilic Aromatic Substitution (

) for electron-deficient rings, and Transition-Metal Catalyzed Coupling for electron-neutral/rich
rings.[1]

Pathway A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route for "activated" substrates (e.g., those containing

,

, or

groups).[1]

Mechanism: The imidazole nitrogen attacks a fluoronitrobenzene. The presence of strong

electron-withdrawing groups (EWGs) stabilizes the Meisenheimer complex intermediate.

Regioselectivity: High. The

of the imidazole is the nucleophile.

Scalability: Excellent. Avoids expensive transition metals.

Pathway B: Transition-Metal Catalyzed Coupling
(Ullmann/Buchwald)
Used when the aryl ring lacks activating groups.[1]

Ullmann-Type: Uses CuI/ligands.[1] Historically requires high temperatures (
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), but modern ligands (e.g., diamines) allow milder conditions.

Buchwald-Hartwig: Uses Pd catalysts.[1][2] Superior for sterically hindered substrates but

carries higher cost and metal-scavenging requirements.

Visualization of Synthetic Logic

Activated Aryl Fluoride
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Reduction
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Target:
Imidazole-Functionalized Aniline

Direct Amination (Rare)

Click to download full resolution via product page

Caption: Decision tree for selecting the synthetic route based on the electronic properties of the

starting aryl halide.

Detailed Experimental Protocol
Target Molecule:3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Context: This is a

critical intermediate for Nilotinib.[1][3] The presence of the

group activates the ring for

, making Route A the optimal choice.

Step 1: Coupling
Reaction: 3-Bromo-5-trifluoromethyl-1-fluorobenzene (or 3-fluoro-5-trifluoromethyl-

nitrobenzene) + 4-Methylimidazole

Intermediate.[1]
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Parameter Specification Rationale

Stoichiometry
1.0 equiv Aryl Fluoride : 1.1

equiv Imidazole

Slight excess of imidazole

ensures complete

consumption of the toxic aryl

fluoride.[1]

Base (1.5 equiv)

Neutralizes HF generated

during the reaction; prevents

protonation of imidazole.

Solvent DMF or DMSO

Polar aprotic solvents stabilize

the charged Meisenheimer

transition state.

Temperature

Required to overcome the

activation energy barrier,

especially with sterically

hindered imidazoles.

Protocol:

Charge a reaction vessel with 3-fluoro-5-(trifluoromethyl)nitrobenzene (100 mmol) and DMF

(300 mL).

Add 4-methylimidazole (110 mmol) and anhydrous

(150 mmol).

Heat to

under

atmosphere for 6–12 hours. Monitor by HPLC/TLC.

Workup: Cool to RT. Pour into ice water (1 L). The product usually precipitates. Filter, wash

with water to remove residual DMF/salts, and dry under vacuum.

Purification: Recrystallization from Ethanol/Water if necessary.
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Step 2: Nitro Reduction
Reaction: Nitro-intermediate

Aniline Product.[1]

Method Reagents Pros/Cons

Catalytic Hydrogenation
(3 atm),

, MeOH

Cleanest. High yield.[1] Risk of

dehalogenation if aryl halides

are present (not an issue

here).

Bechamp Reduction
powder,

,

Cheapest. Robust.[1]

Generates iron waste (sludge).

Preferred for large-scale if

dehalogenation is a risk.

Tin Chloride ,

Selective. Good for lab scale.

[1] Toxic tin waste; difficult

workup (emulsions).

Protocol (Catalytic Hydrogenation):

Dissolve the nitro-intermediate (50 mmol) in Methanol (200 mL).

Add

(5 wt% loading).

Purge with

, then charge with

(balloon or Parr shaker at 40 psi).

Stir at RT for 4 hours.

Workup: Filter through a Celite pad to remove the catalyst (Caution: Pyrophoric).

Concentrate the filtrate.
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Isolation: The resulting oil/solid is the target aniline. Convert to HCl salt for stability if storage

is required.

Characterization & Tautomerism
Correctly identifying the regiochemistry of the imidazole attachment is critical. 4-substituted

imidazoles can couple at either

(proximal to substituent) or

(distal), though steric hindrance usually favors the less hindered isomer.[1]

NMR Diagnostic Markers[1][4]
-Aryl vs

-Aryl: In

NMR, the protons on the phenyl ring ortho to the imidazole will show significant deshielding (

7.5–8.0 ppm) due to the anisotropic effect of the imidazole ring.

Regioisomers (4-Me vs 5-Me):

4-Methyl isomer: The methyl group is far from the bulky aryl group. The imidazole ring

proton at C-5 is a sharp singlet or doublet.

5-Methyl isomer: The methyl group is adjacent to the aryl ring (steric clash). This isomer is

kinetically disfavored and rarely observed in

unless the nucleophile is deprotonated first. NOESY (Nuclear Overhauser Effect
Spectroscopy) is required to confirm spatial proximity between the methyl group and the
aryl ortho protons.

Mechanism of (Graphviz)[1]

Reagents:
Fluoronitrobenzene + Imidazole

Meisenheimer Complex
(Negative charge delocalized

onto Nitro group)

Nucleophilic Attack (Slow) Product:
N-Aryl Imidazole + F-

Elimination of F- (Fast)

Click to download full resolution via product page
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Caption: The rate-determining step is the formation of the Meisenheimer complex, stabilized by

the para-nitro group.[1]

Applications in Drug Development
The most prominent application of this scaffold is in Nilotinib (Tasigna), a second-generation

BCR-ABL tyrosine kinase inhibitor.[1]

Role of the Intermediate: The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

fragment is coupled with a carboxylic acid derivative of the pyrimidine scaffold via an amide

bond.[1][3]

Structure-Activity Relationship (SAR):

The Trifluoromethyl (

) group increases lipophilicity and metabolic stability.[1]

The Imidazole interacts with the kinase hinge region or activation loop, improving

selectivity over Imatinib.

The Aniline nitrogen serves as the linker atom, critical for orienting the two halves of the

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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